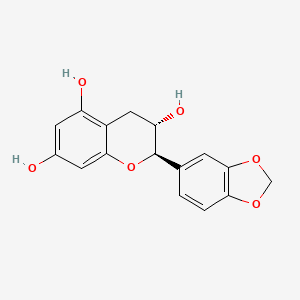

3,4-O,O-Methylene-(+)-catechin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C16H14O6 |

|---|---|

分子量 |

302.28 g/mol |

IUPAC名 |

(2R,3S)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C16H14O6/c17-9-4-11(18)10-6-12(19)16(22-14(10)5-9)8-1-2-13-15(3-8)21-7-20-13/h1-5,12,16-19H,6-7H2/t12-,16+/m0/s1 |

InChIキー |

LHAXHYWJDOBWTM-BLLLJJGKSA-N |

異性体SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OCO4)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OCO4)O |

製品の起源 |

United States |

Contextualization of 3,4 O,o Methylene + Catechin Research

Significance of Flavan-3-ol (B1228485) Derivatives in Bioactive Compound Discovery

Flavan-3-ols, a major subclass of flavonoids found abundantly in foods like tea, cocoa, grapes, and berries, are among the most consumed polyphenols in the human diet. mdpi.comacs.orgnih.gov Their basic structure, characterized by two benzene (B151609) rings (A and B) and a dihydropyran heterocycle (C ring) with a hydroxyl group at carbon 3, allows for significant structural diversity, including various stereoisomers and oligomers (proanthocyanidins). wikipedia.orgresearchgate.net This structural complexity gives rise to a wide array of biological activities. tandfonline.com

The discovery of the potent antioxidant capacity of flavan-3-ols spurred immense research into their health benefits. bio-conferences.orgnih.gov They are known to be powerful antioxidants, capable of neutralizing reactive oxygen and nitrogen species, chelating metal ions, and inhibiting pro-oxidant enzymes. researchgate.netnih.gov Beyond antioxidation, flavan-3-ol derivatives have been investigated for a multitude of health-promoting effects, including:

Cardiovascular Protection: They can improve blood lipid profiles, regulate vascular tone, and inhibit platelet adhesion. nih.govnih.gov

Anti-inflammatory Effects: They can suppress the production of inflammatory mediators. tandfonline.commdpi.com

Anticancer Potential: Studies have explored their role in preventing various cancers, such as those of the lung, breast, and prostate. nih.gov

Neuroprotection: Certain derivatives have shown potential as neuroprotective agents. mdpi.comnih.gov

Gut Barrier Integrity: Evidence suggests they can help maintain, protect, and restore the integrity of the gut barrier. rsc.org

However, the natural flavan-3-ols often have limitations, such as low bioavailability and metabolic instability. mdpi.comnih.gov This has led medicinal chemists to synthesize derivatives to improve their properties and to conduct structure-activity relationship (SAR) studies. nih.govtandfonline.com Modifying the core catechin (B1668976) structure, for example through methylation or acetylation, can enhance biological activity, improve lipophilicity, and provide insights into the molecular mechanisms of action. tandfonline.comnih.govmdpi.com The synthesis of derivatives that are difficult to isolate from natural sources is crucial for overcoming the challenges in evaluating the full potential of this class of compounds. nih.govwilddata.cn

Rationale for Methylene (B1212753) Bridge Modification in Catechin Scaffolds

The chemical modification of natural products like (+)-catechin is a key strategy in medicinal chemistry to enhance bioactivity, improve stability, and probe structure-activity relationships. The introduction of a methylene bridge to form a cyclic acetal (B89532), specifically the 3,4-O,O-methylene bridge in the case of (+)-catechin, serves several distinct purposes.

One primary rationale is the protection of the 3,4-diol system . The vicinal diol on the C-ring of catechin is susceptible to oxidation. researchgate.net By converting this diol into a methylene acetal, the hydroxyl groups are protected from unwanted reactions, such as oxidation or glycosylation, which can occur during further chemical modifications of other parts of the molecule. This allows for more selective chemical manipulation of the phenolic hydroxyl groups on the A and B rings.

A second, and perhaps more significant, rationale is the conformational restriction of the C-ring. The flavan-3-ol C-ring is not planar and can exist in different conformations (or shapes). wikipedia.orgnih.gov Introducing a rigid five-membered methylene acetal ring locks the C-ring into a more defined conformation. This conformational rigidity can have profound effects on the molecule's biological activity. By reducing the molecule's flexibility, it can lead to a more specific and potentially stronger interaction with biological targets like enzymes or receptors. This is a common strategy used to increase the potency and selectivity of drug candidates. rsc.org

Historical Development and Emergence of 3,4-O,O-Methylene-(+)-Catechin in Chemical Literature

The specific compound this compound is a synthetic derivative of the natural product (+)-catechin. Its emergence in chemical literature is tied to the broader exploration of flavonoid and catechin chemistry. While the parent compound, (+)-catechin, has been known for centuries, derived from the catechu extract of Acacia catechu, its synthetic derivatives appear much later. wikipedia.orgchemfaces.com

The concept of using methylene bridges to link or modify flavonoid units has been documented in various contexts. For example, syntheses have been developed to create methylene-bridged dimeric flavonoids to study their enhanced biological activities compared to their monomers. mushroomlab.cnresearchgate.net These syntheses often employ formaldehyde (B43269) as the source of the methylene group. mushroomlab.cn

The first specific mention and synthesis of this compound itself is found in chemical literature focused on the structural elucidation and modification of catechins. A key early report details the reaction of (+)-catechin with formaldehyde under specific conditions to produce the 3,4-O,O-methylene derivative. This work was often part of larger studies aimed at understanding the reactivity of the different hydroxyl groups on the catechin scaffold.

One source identifies this compound as being derived from the woods of Acacia catechu (L.F.) Willd. chemfaces.com However, it is more accurately described as a synthetic product created from the natural precursor, (+)-catechin, which is isolated from this source. Its CAS Registry Number is 89329-14-6. chemfaces.com The compound is primarily available through chemical suppliers as a reference standard for research purposes and is not a naturally occurring constituent of plants. chemfaces.com

Current Research Gaps and Future Directions in this compound Studies

Despite its availability as a synthetic compound, dedicated research focusing specifically on the biological activities of this compound is notably sparse in publicly accessible scientific literature. The primary role of this compound has been as a chemical intermediate or a reference compound in broader chemical studies. This points to significant gaps in our understanding of its potential.

Key Research Gaps:

Biological Activity Screening: There is a lack of comprehensive studies evaluating the bioactivity of this compound. While the parent (+)-catechin has known antioxidant, anti-inflammatory, and other properties, it is unknown how the methylene bridge modification impacts this activity profile. researchgate.netnih.gov Systematic screening against various biological targets (e.g., enzymes, receptors, cancer cell lines) is a major underexplored area.

Structure-Activity Relationship (SAR) Studies: The compound represents a single data point. To understand the importance of the 3,4-methylene bridge, comparative studies are needed. Synthesizing and testing analogous compounds, such as the corresponding derivative from (-)-epicatechin (B1671481) or introducing different substituents on the aromatic rings, would provide crucial SAR insights. nih.gov

Conformational and Biophysical Analysis: While the rationale for the methylene bridge includes conformational restriction, detailed studies using techniques like NMR spectroscopy and computational modeling to precisely define its three-dimensional structure and compare it to the parent catechin are needed. nih.govchemrxiv.orgnih.gov This would help in understanding how its shape influences potential biological interactions.

Metabolic Stability and Pharmacokinetics: A significant challenge for natural catechins is their poor metabolic stability and bioavailability. nih.govmdpi.com Investigating whether the methylene bridge protection of the 3,4-diol group improves metabolic stability in liver microsome assays or enhances cell permeability would be a critical step in evaluating its potential as a therapeutic lead.

Future Research Directions:

Systematic Bioactivity Profiling: The compound should be tested in a wide range of in vitro assays, including antioxidant capacity assays (e.g., DPPH, ORAC), anti-inflammatory assays (e.g., measuring inhibition of COX enzymes or inflammatory cytokines), and anticancer assays against a panel of human cancer cell lines. nih.govmdpi.com

Comparative Studies: Direct, head-to-head comparisons of the activity of this compound with (+)-catechin, (-)-epicatechin, and other relevant derivatives are essential to determine if the modification offers any advantages.

Use as a Chemical Probe: Given its rigid structure, the compound could serve as a valuable tool to probe the binding pockets of enzymes that metabolize catechins, such as catechol-O-methyltransferase (COMT), to better understand the structural requirements for binding and inhibition. nih.govagriculturejournals.cz

Development of Further Derivatives: Using this compound as a scaffold, further modifications can be made to the remaining phenolic hydroxyl groups to create novel libraries of compounds for drug discovery.

The following table summarizes the key properties and research status of the compound.

| Property | Description |

| IUPAC Name | (2R,3S)-2-(3,4-Dihydroxyphenyl)-2,3,7,8-tetrahydro-5H- researchgate.netmdpi.comdioxolo[4,5-g]chromen-5-ol |

| Parent Compound | (+)-Catechin wikipedia.org |

| Key Structural Feature | Methylene bridge forming a five-membered acetal ring with the 3- and 4-hydroxyl groups of the C-ring. |

| Primary Rationale for Synthesis | Protection of the 3,4-diol; Conformational restriction of the C-ring. |

| Reported Source | Synthetic derivative of (+)-catechin, which is isolated from Acacia catechu. chemfaces.com |

| Key Research Gap | Lack of published data on its specific biological activities and pharmacokinetic properties. |

Synthetic Strategies and Pathway Elucidation for 3,4 O,o Methylene + Catechin

Chemoenzymatic and Stereoselective Synthesis Methodologies

The construction of the 3,4-O,O-methylene bridge on the (+)-catechin scaffold requires a regio- and stereoselective approach to avoid unwanted side reactions on the multiple hydroxyl groups of the catechin (B1668976) molecule. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful toolkit for such transformations.

Biomimetic Approaches to 3,4-O,O-Methylene-(+)-catechin Synthesis

Biomimetic synthesis attempts to replicate nature's synthetic strategies in a laboratory setting. While a natural biosynthetic pathway for this compound has not been identified, the synthesis can be conceptualized based on the formation of other methylene-bridged natural products. mushroomlab.cnresearchgate.net The formation of a methylene (B1212753) bridge typically involves the reaction of an electron-rich position on a molecule with an electrophilic one-carbon (C1) unit, such as formaldehyde (B43269) or its biological equivalent, S-adenosyl methionine. researchgate.net

A plausible biomimetic approach would involve the protection of the more reactive hydroxyl groups on the A and B rings of (+)-catechin, followed by a directed reaction between the 3-OH and 4-OH groups of the C-ring with a suitable C1 source. The challenge in this approach lies in achieving regioselectivity for the 3,4-diol system.

Catalytic Systems for Methylene Bridge Formation

The formation of a methylenedioxy bridge from a catechol group is a known transformation in natural product biosynthesis, often catalyzed by cytochrome P450-dependent enzymes. mdpi.comnih.gov These enzymes, in conjunction with a cofactor like NADPH, can catalyze the oxidative cyclization of two adjacent hydroxyl groups with a methylene source. mdpi.comnih.gov

In a chemical synthesis context, various catalytic systems could be explored for the formation of the methylene bridge on a suitably protected catechin precursor. This might involve:

Acid or Base Catalysis: Condensation of the 3,4-diol with a methylene donor like formaldehyde or dihalomethane under acidic or basic conditions. However, achieving selectivity without extensive protecting group strategies would be challenging.

Metal-Catalyzed Reactions: Transition metal catalysts could potentially facilitate the regioselective formation of the methylene acetal (B89532).

The table below outlines potential catalytic strategies, drawing analogies from related transformations in flavonoid chemistry.

| Catalytic Strategy | Potential Reagents | Considerations |

| Acid-Catalyzed Acetalization | Formaldehyde, Paraformaldehyde, Dimethoxymethane | Requires protection of other hydroxyl groups to ensure regioselectivity for the 3,4-diol. |

| Base-Mediated Etherification | Dichloromethane, Dibromomethane | Risk of polymerization and side reactions. Regioselectivity would be a significant challenge. |

| Transition Metal Catalysis | Palladium or Ruthenium complexes | Could offer higher selectivity but would require development of a specific catalytic system for this transformation. |

Regioselective and Stereoselective Functionalization of Catechin Precursors

The key to the successful synthesis of this compound lies in the regioselective functionalization of the (+)-catechin starting material. The inherent differences in the reactivity of the phenolic hydroxyl groups on the A and B rings versus the secondary alcohol at the 3-position and the benzylic alcohol at the 4-position (in the form of a flavan-3,4-diol precursor) must be exploited.

Protecting group chemistry is paramount. For instance, the use of the 2-nitrobenzenesulfonyl (Ns) group has been shown to be effective in the regioselective synthesis of methylated epigallocatechin gallate, demonstrating the feasibility of differentiating between the hydroxyl groups of a catechin molecule. nih.govnih.gov A potential synthetic route could involve:

Protection of A and B ring hydroxyls: Using protecting groups that are stable to the conditions required for methylene bridge formation.

Formation of the 3,4-diol: If starting from (+)-catechin, a method to introduce a hydroxyl group at the 4-position would be necessary. Alternatively, starting from a flavan-3,4-diol precursor like leucocyanidin (B1674801) would be more direct. wikipedia.org

Methylene bridge formation: Reaction of the 3,4-diol with a methylene source.

Deprotection: Removal of the protecting groups to yield the final product.

The stereochemistry of the starting (+)-catechin at the 2 and 3 positions must be maintained throughout the synthetic sequence.

Enzymatic Synthesis and Biotransformation Pathways

Enzymatic synthesis offers the advantage of high specificity, often obviating the need for complex protection-deprotection steps. While no specific enzyme has been identified for the synthesis of this compound, we can hypothesize about the types of enzymes that could be involved based on known biocatalysts.

Identification of Enzymes Involved in Methylene Bridge Formation

In the biosynthesis of other natural products, several classes of enzymes are known to catalyze the formation of methylene bridges:

Cytochrome P450 Monooxygenases: As mentioned earlier, these enzymes are known to form methylenedioxy bridges in various flavonoids and other phenylpropanoids. mdpi.comnih.gov A hypothetical cytochrome P450 enzyme could potentially act on a 3,4-dihydroxyflavan precursor.

Berberine (B55584) Bridge Enzyme (BBE) and BBE-like Enzymes: BBE catalyzes the formation of a methylene bridge in the biosynthesis of berberine alkaloids by oxidative cyclization of an N-methyl group. researchgate.netnih.gov While the substrate is different, the mechanistic principle of forming a new ring via a C1 unit is relevant. It is conceivable that a BBE-like enzyme could have evolved to accept a catechin-based substrate.

The search for such an enzyme would involve screening enzyme libraries or mining genomes of plants known to produce a wide variety of flavonoid derivatives.

Substrate Specificity and Reaction Kinetics of Biocatalysts

The substrate specificity of enzymes that modify catechins is a critical factor. Enzymes such as polyphenol oxidases (PPOs), O-methyltransferases (OMTs), and glycosyltransferases exhibit varying degrees of selectivity for different positions on the catechin scaffold. scielo.brnih.gov

For an enzyme to catalyze the formation of this compound, it would need to specifically recognize the 3,4-diol of a catechin precursor. The table below summarizes the substrate specificities of some enzymes that act on catechins, providing a basis for understanding the molecular recognition required for the desired transformation.

| Enzyme Class | Known Substrates | General Function | Relevance to Methylene Bridge Formation |

| Polyphenol Oxidase (PPO) | Catechin, Epicatechin, Caffeic acid nih.gov | Oxidation of phenols to quinones. | While not directly forming a methylene bridge, their ability to act on the catechol B-ring highlights the need for regiocontrol. |

| O-Methyltransferase (OMT) | Epigallocatechin gallate (EGCG) nih.gov | Methylation of hydroxyl groups. | Demonstrates that enzymes can selectively target specific hydroxyls on the complex catechin structure. |

| Leucoanthocyanidin Reductase (LAR) | Leucocyanidin wikipedia.orgresearchgate.net | Reduction of leucocyanidins to catechins. | Acts on a flavan-3,4-diol, the immediate precursor that would be needed for methylene bridge formation. |

| Glycosyltransferases | Catechin, Epicatechin researchgate.net | Transfer of sugar moieties to hydroxyl groups. | Shows enzymatic modification of the C-ring hydroxyl is possible. |

The reaction kinetics of a hypothetical enzyme would need to be characterized to optimize a potential biotransformation process. This would involve determining the Michaelis-Menten constants (Km and Vmax) for the catechin precursor and the C1 donor.

Biosynthesis and Natural Occurrence Pathways

Proposed Biosynthetic Routes to Methylene-Bridged Flavan-3-ols in Biological Systems

The compound this compound has been reported as a natural product isolated from the woods of Acacia catechu mdpi.com. The formation of such an intramolecular methylene bridge is a specialized biosynthetic transformation. While the specific pathway in A. catechu has not been elucidated, the formation of methylenedioxy bridges in other classes of natural products, such as alkaloids and other phenylpropanoids, is well-documented and almost exclusively catalyzed by a specific class of enzymes nih.govwikipedia.org.

The proposed biosynthetic route involves an intramolecular cyclization reaction on the (+)-catechin scaffold. This reaction requires a one-carbon (C1) donor and an enzyme capable of catalyzing the ring closure. The most plausible mechanism is an oxidative cyclization that forms the acetal bridge from adjacent hydroxyl groups.

Identification of Precursor Molecules and Intermediates

The biosynthesis of the core flavan-3-ol (B1228485) structure is well understood.

Primary Precursor: The direct precursor for the final modification is (+)-catechin .

Biosynthesis of (+)-Catechin: (+)-Catechin itself is synthesized via the flavonoid pathway, which is a branch of the phenylpropanoid pathway chemfaces.comchemfaces.com. The pathway starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA. This is combined with three molecules of malonyl-CoA to form a chalcone, which undergoes a series of enzymatic cyclizations and reductions via intermediates like naringenin, dihydroquercetin (taxifolin), and leucocyanidin to ultimately yield (+)-catechin chemfaces.comchemfaces.com.

One-Carbon Donor: The methylene bridge itself is derived from a C1 donor. In biological systems, the most common C1 donor for such reactions is S-adenosyl-L-methionine (SAM), although formaldehyde can also be a source in some biological processes.

Genetic and Enzymatic Determinants of Biosynthetic Pathways

The key enzymatic step is the formation of the methylene bridge. Based on analogous reactions in other plant secondary metabolic pathways, the enzyme responsible is likely a cytochrome P450-dependent monooxygenase (CYP450) nih.gov. Specifically, enzymes from the CYP719 family are known to catalyze the formation of methylenedioxy bridges in alkaloids like berberine and sanguinarine.

The proposed enzymatic mechanism involves the CYP450 enzyme binding to the (+)-catechin substrate. The enzyme would then catalyze an oxidative reaction, possibly on one of the hydroxyl groups (e.g., the 4'-OH) or a methylated version thereof, to create a reactive intermediate that facilitates the intramolecular nucleophilic attack from the other hydroxyl group (e.g., 3'-OH) to close the ring with a C1 unit. In the case of this compound, the enzyme would act on the 3-OH and 4-OH groups of the C-ring. This represents a rare type of reaction for a flavan-3-ol C-ring diol.

Table 3: Proposed Genetic and Enzymatic Determinants

| Biosynthetic Step | Precursor(s) | Proposed Enzyme Class | Gene Family (Hypothesized) | Function |

| Flavan-3-ol Synthesis | Phenylalanine, Malonyl-CoA | Various (PAL, CHS, CHI, F3H, DFR, ANR) | PAL, CHS, CHI, F3H, DFR, ANR | Synthesis of the (+)-catechin backbone chemfaces.com |

| Methylene Bridge Formation | (+)-Catechin, C1 Donor (e.g., from SAM) | Cytochrome P450 Monooxygenase | CYP450 (e.g., analogous to CYP719 family) | Catalyzes the oxidative cyclization to form the 3,4-O,O-methylene bridge nih.gov |

Advanced Structural Elucidation Methodologies for 3,4 O,o Methylene + Catechin

Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods provide the fundamental framework for determining the molecular structure, connectivity, and functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 3,4-O,O-Methylene-(+)-catechin in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide definitive evidence for the covalent structure and stereochemical relationships.

The ¹H NMR spectrum is particularly informative. The introduction of the methylene (B1212753) bridge removes the signals for the 3-OH and 4-OH protons found in the parent (+)-catechin. In their place, two new, highly diagnostic signals appear for the diastereotopic protons of the O-CH₂-O group. These typically resonate as a pair of doublets (an AB quartet) due to geminal coupling. The protons on the C-ring (H-2, H-3, H-4) exhibit significant changes in their chemical shifts and coupling constants compared to (+)-catechin, reflecting the rigidified conformation imposed by the new five-membered ring. The coupling constant between H-2 and H-3 (³J_H2,H3) is crucial for confirming the retention of the trans configuration (2R, 3S) characteristic of the catechin (B1668976) series.

The ¹³C NMR spectrum provides complementary data. The most telling signal is the appearance of a new carbon resonance at approximately 95-100 ppm, corresponding to the methylene carbon of the acetal (B89532) bridge (O-C H₂-O). Concurrently, the C-3 and C-4 signals are shifted downfield due to the ether linkage formation.

Two-dimensional NMR experiments solidify the structural assignment. HMBC (Heteronuclear Multiple Bond Correlation) is essential for confirming the connectivity of the methylene bridge, showing long-range correlations from the methylene protons to both C-3 and C-4. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space proximities, providing critical data to establish the relative stereochemistry and the preferred conformation of the entire molecule.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC, NOESY) |

|---|---|---|---|

| 2 | ~4.95 (d, J ≈ 8.0 Hz) | ~79.5 | HMBC to C-1', C-6'; NOESY with H-3 |

| 3 | ~4.30 (m) | ~75.8 | HMBC to C-2, C-4 |

| 4 | ~4.15 (d, J ≈ 3.5 Hz) | ~72.1 | HMBC to C-5, C-10 |

| O-CH₂-O | ~5.90 (d, J ≈ 6.0 Hz), ~5.75 (d, J ≈ 6.0 Hz) | ~98.5 | HMBC to C-3, C-4 |

| 6 | ~6.10 (d, J ≈ 2.2 Hz) | ~96.5 | HMBC to C-5, C-7, C-8 |

| 8 | ~6.05 (d, J ≈ 2.2 Hz) | ~95.8 | HMBC to C-6, C-7, C-9, C-10 |

| 2' | ~7.05 (d, J ≈ 2.0 Hz) | ~115.0 | HMBC to C-2, C-1', C-6' |

| 5' | ~6.85 (d, J ≈ 8.2 Hz) | ~115.9 | HMBC to C-3', C-4' |

| 6' | ~6.90 (dd, J ≈ 8.2, 2.0 Hz) | ~120.5 | HMBC to C-2, C-2', C-4' |

Mass spectrometry provides the exact molecular weight and formula, and its tandem techniques (MS/MS) offer insight into the molecule's substructures through controlled fragmentation. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to determine the accurate mass of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For this compound (C₁₆H₁₄O₆), the calculated exact mass for the [M+H]⁺ ion is 303.0818, which can be experimentally verified to within a few parts per million (ppm), confirming the elemental composition.

The fragmentation pattern in MS/MS is distinct from that of (+)-catechin. The classic Retro-Diels-Alder (RDA) fragmentation, which cleaves the C-ring of flavan-3-ols, is often suppressed or altered due to the stabilizing effect of the methylene bridge. Instead, fragmentation may be initiated by the loss of the B-ring (dihydroxyphenyl group) or water, followed by cleavages around the rigidified C-ring and A-ring. The resulting fragment ions serve as a structural fingerprint, confirming the presence and location of the methylene acetal.

| Ion | Molecular Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₅O₆⁺ | 303.0818 | Protonated molecular ion |

| [M+Na]⁺ | C₁₆H₁₄O₆Na⁺ | 325.0637 | Sodium adduct of molecular ion |

| [M+H-C₆H₄O₂]⁺ | C₁₀H₁₁O₄⁺ | 195.0657 | Fragment from loss of the dihydroxybenzene B-ring |

| [M+H-H₂O]⁺ | C₁₆H₁₃O₅⁺ | 285.0712 | Fragment from loss of water (phenolic hydroxyl) |

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

In the IR spectrum, the most significant change from (+)-catechin is the disappearance of the absorption band corresponding to the C-3 secondary alcohol. The broad O-H stretching band (typically ~3600-3200 cm⁻¹) is still present but is less intense, originating only from the phenolic hydroxyls on the A- and B-rings. Critically, new, strong absorption bands appear in the 1150-1000 cm⁻¹ region, which are characteristic of the C-O-C asymmetric and symmetric stretching vibrations of the cyclic acetal (1,3-dioxolane) moiety.

The UV-Vis spectrum is governed by the electronic transitions within the phenolic A- and B-rings. As the C-ring is saturated and not part of the main chromophore, its modification has only a minor effect on the absorption maxima (λ_max). The spectrum typically shows two main absorption bands: Band I (~275-285 nm), associated with the B-ring chromophore, and Band II (~230-240 nm), associated with the A-ring chromophore. The positions of these bands are largely conserved from the parent compound, confirming the integrity of the aromatic ring systems.

| Spectroscopy Type | Absorption | Assignment |

|---|---|---|

| Infrared (IR) | ~3350 cm⁻¹ (broad) | Phenolic O-H stretch (A- and B-rings) |

| ~2920 cm⁻¹ | Aliphatic C-H stretch | |

| ~1610, 1520 cm⁻¹ | Aromatic C=C stretch | |

| ~1100, 1050 cm⁻¹ (strong) | C-O-C stretch of the methylene acetal bridge | |

| Ultraviolet-Visible (UV-Vis) | λ_max ~280 nm | Band I (B-ring π→π* transition) |

| λ_max ~235 nm | Band II (A-ring π→π* transition) |

Chiroptical Methods for Stereochemical Assignment

While NMR can define relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of chiral centers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for a chiral molecule. The resulting CD spectrum, characterized by positive or negative peaks known as Cotton effects, is exquisitely sensitive to the molecule's absolute configuration and conformation.

For this compound, the absolute configuration at C-2 and C-3 is expected to be (2R, 3S), inherited from its precursor. The CD spectrum is used to confirm this assignment. Based on established rules for the flavan-3-ol (B1228485) class, the sign of the Cotton effect associated with the A-ring π→π* transition (around 230-240 nm) and the B-ring L_b transition (around 270-290 nm) is diagnostic of the stereochemistry at C-2. A (2R) configuration typically results in specific Cotton effect signs that can be compared to theoretical calculations or spectra of known related compounds. The rigidification of the C-ring by the methylene bridge leads to a more defined and intense CD spectrum compared to the conformationally flexible (+)-catechin, making the assignment more straightforward and reliable.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. It is mathematically related to CD spectroscopy (via the Kronig-Kramers transforms) and provides complementary information. An ORD curve plots specific rotation [α] against wavelength.

For this compound, the "(+)-" designation indicates that it is dextrorotatory at the sodium D-line (589 nm). The ORD curve provides a more detailed picture. In regions of electronic absorption (as seen in the UV-Vis and CD spectra), the ORD curve exhibits a complex pattern of peaks and troughs, which directly correspond to the Cotton effects observed in the CD spectrum. A positive Cotton effect in CD corresponds to a positive peak followed by a negative trough in the ORD curve. By analyzing the shape and sign of the ORD curve, particularly in the regions of the Cotton effects, the absolute configuration can be corroborated. The magnitude and sign of the rotation at 589 nm confirms the enantiomeric form, while the full ORD curve provides a robust stereochemical fingerprint of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ufmg.br This methodology provides definitive information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding a molecule's structure and function.

Single Crystal X-ray Diffraction Analysis of this compound

A thorough search of scientific literature did not yield any specific studies that have successfully crystallized and performed single-crystal X-ray diffraction analysis on this compound. While the crystal structures of the parent (+)-catechin and its co-crystals with other molecules have been reported, this specific derivative remains uncharacterized by this definitive method. nih.govcore.ac.uk The introduction of the methylene bridge across the 3 and 4 oxygen atoms would significantly alter the conformation and crystal packing of the molecule compared to its parent catechin.

Co-crystallization Studies with Binding Partners

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a specific stoichiometric ratio. nih.govespublisher.com This method is often employed to study intermolecular interactions and can improve the physicochemical properties of a compound. There are no published co-crystallization studies involving this compound. Research on related flavonoids, such as (-)-epicatechin (B1671481), has shown successful co-crystal formation with molecules like barbituric acid, allowing for detailed analysis of their interactions. chemfaces.com However, similar investigations into the methyleneated derivative have not been reported.

Chromatographic and Hyphenated Techniques in Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and analytical assessment of compounds within a mixture. Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are particularly powerful for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of flavonoids from natural extracts. researchgate.netacs.orgmushroomlab.cnnih.gov The method's high resolution allows for the separation of structurally similar compounds. nih.gov For catechins and their derivatives, reversed-phase HPLC is commonly used, often with a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with acid modifiers. acs.orgmushroomlab.cnnih.gov

While general HPLC methods for flavonoids are well-established, specific protocols optimized for the purification of this compound are not described in the available literature. The development of such a method would require optimization of the stationary phase, mobile phase composition, and gradient elution to achieve baseline separation from other compounds present in the extract of Acacia catechu.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the structural elucidation and purity verification of natural products. nrfhh.comnih.govmdpi.com LC-MS provides the molecular weight of the compound, while LC-MS/MS gives fragmentation patterns that offer detailed structural information. mdpi.comresearchgate.net

No specific LC-MS or LC-MS/MS studies detailing the analysis of this compound were found. Analysis of similar structures, such as methylated catechins and other flavonoids, demonstrates that electrospray ionization (ESI) is a common and effective ionization technique. acs.orgmdpi.com A hypothetical LC-MS analysis would be expected to show a molecular ion corresponding to the mass of this compound. Subsequent MS/MS fragmentation would likely involve characteristic cleavages of the flavonoid skeleton, which could confirm the identity and purity of the compound. However, without experimental data, any discussion of specific fragmentation patterns remains speculative.

Computational and Theoretical Investigations of 3,4 O,o Methylene + Catechin

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Ligand-Receptor Interaction Dynamics

Until research is conducted and published specifically on the computational and theoretical aspects of 3,4-O,O-Methylene-(+)-catechin, a detailed and authoritative article on this subject cannot be produced.

Solvent Effects on Molecular Conformation

For instance, in catechin (B1668976) derivatives, the number and position of hydroxyl groups, and the presence of moieties like a galloyl group, have a considerable effect on their interaction with water molecules. acs.org Catechins with more hydroxyl groups tend to form a greater number of hydrogen bonds with water. acs.org The accessibility of different parts of the molecule to the solvent is also a key factor. For example, the A ring hydroxyl groups in some catechins are more exposed and can freely interact with water, forming distinct solvation shells. acs.org The planarity of the flavonoid structure, which can be influenced by substituents, also plays a role in its interaction with solvents. acs.org

The solvent can also influence reaction mechanisms. For example, certain solvents can support the ionization of phenolic compounds, favoring reaction pathways like Sequential Proton Loss Electron Transfer (SPLET). researchgate.net

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. These methods are instrumental in drug discovery and design. frontiersin.orgu-strasbg.fr

Prediction of Binding Modes with Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biotech-asia.org For catechins, docking studies have been used to understand their binding to various targets, including enzymes and receptors involved in diseases like cancer and hypertension. frontiersin.orgbiotech-asia.orgmdpi.com For example, docking studies have shown that catechin derivatives can bind to the ATP-binding site of Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. frontiersin.org The analysis of these docked poses reveals key interactions, such as hydrogen bonds and non-bonded contacts, that stabilize the ligand-protein complex. frontiersin.orgbiotech-asia.org These interactions are crucial for the inhibitory activity of the compound.

Scoring Functions for Ligand-Protein Affinity Estimation

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. u-strasbg.fr A lower docking score generally indicates a stronger binding affinity. mdpi.com Various scoring functions and software are available, and their accuracy can be evaluated by comparing their predictions to experimental data. u-strasbg.fr For catechin derivatives, docking scores have been used to rank different stereoisomers and analogs based on their predicted binding strength to a target protein. frontiersin.orgmdpi.com For instance, in a study on the inhibition of EGFR, the dock scores for various catechin stereoisomers ranged from -35.65 to -54.60, with binding energies between -7.56 and -8.69 kcal/mol, indicating potentially stable binding. frontiersin.org

Table 1: Example of Molecular Docking Scores for Catechin Derivatives against EGFR

| Compound | Dock Score | Binding Energy (kcal/mol) |

| Stereoisomer 1 | -54.60 | -8.69 |

| Stereoisomer 2 | -53.07 | -8.17 |

| Stereoisomer 3 | -46.77 | -7.56 |

| Stereoisomer 4 | -35.65 | - |

Note: This table is illustrative and based on reported ranges in the literature. frontiersin.org Actual values would be specific to the particular stereoisomer and target.

Rational Design of this compound Analogs

The insights gained from molecular docking and understanding structure-activity relationships can be used for the rational design of new analogs with improved activity or other desirable properties. nih.gov By identifying the key structural features responsible for binding, medicinal chemists can design modifications to the parent molecule. For example, if a particular hydroxyl group is found to be crucial for a hydrogen bond with the target protein, analogs can be designed to maintain or enhance this interaction. espublisher.com This approach has been applied to the design of catechin derivatives with increased anticancer activity. espublisher.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Development of QSAR Models for Predicting Biological Activities

QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. researchgate.netacs.org These models can then be used to predict the activity of new, untested compounds. For flavonoids, including catechins, QSAR models have been developed to predict various activities, such as antioxidant and anti-inflammatory effects. researchgate.netacs.org

The development of a QSAR model involves selecting appropriate molecular descriptors that capture the structural features relevant to the activity being studied. researchgate.net These can include 2D descriptors (e.g., connectivity indices) or 3D descriptors (e.g., shape and electronic properties). researchgate.net Statistical methods like multiple linear regression or machine learning algorithms are then used to build the model. acs.org A good QSAR model should have high predictive power, typically assessed by statistical parameters like the squared correlation coefficient (r²). researchgate.net For instance, a QSAR study on the neuroprotective activity of terpenoids resulted in models with significant predictive values, indicating that lipophilicity and shape were key factors. researchgate.net

Descriptors Derivation from 3D Molecular Structures

The computational analysis of this compound and related catechin derivatives heavily relies on the calculation of molecular descriptors derived from their optimized three-dimensional (3D) structures. These descriptors are essential for developing Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activities of these compounds. scispace.comresearchgate.net

The process begins with the generation and optimization of the 3D molecular structure, often employing methods like the MM2 force field or more advanced quantum chemical methods such as Density Functional Theory (DFT). researchgate.netjmaterenvironsci.com Once an optimized 3D structure is obtained, a wide array of descriptors can be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. For catechin derivatives, these descriptors are broadly categorized to effectively capture the structural nuances that influence their biological activity. scispace.comresearchgate.net

Key categories of 3D descriptors used in the study of catechin derivatives include:

Geometrical Descriptors: These describe the 3D shape and size of the molecule. An example is the Petitjean shape index (PJI3), which has been used in QSAR models for flavonoids. scispace.com

Radial Distribution Function (RDF) Descriptors: These descriptors provide information about the probability distribution of finding an atom in a spherical volume around the molecule's center, weighted by properties like atomic mass. scispace.comresearchgate.net

Randic Molecular Profiles: These are based on the distances between all pairs of atoms in the 3D structure and are used to characterize molecular shape and branching. scispace.comresearchgate.net

3D-MoRSE (3D Molecule Representation of Structures based on Electron Diffraction) Descriptors: These descriptors are derived from a 3D representation of the molecule and are sensitive to the 3D arrangement of atoms. researchgate.net

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) Descriptors: These descriptors encode information about the molecular geometry, topology, and atomic properties. researchgate.net

WHIM (Weighted Holistic Invariant Molecular) Descriptors: These are statistical indices that describe the molecule in terms of its size, shape, symmetry, and atom distribution. researchgate.net

The selection of these descriptors is critical and is often guided by their ability to distinguish between stereoisomers, such as (+)-catechin and (-)-catechin, which can exhibit different biological activities. scispace.com

Table 1: Key 3D Molecular Descriptors for Catechin Derivatives

| Descriptor Category | Example(s) | Information Encoded | Reference |

|---|---|---|---|

| Geometrical | Petitjean shape index (PJI3) | Molecular shape and size | scispace.com |

| RDF | RDF descriptors | 3D distribution of atomic properties | scispace.comresearchgate.net |

| Randic Molecular Profiles | - | Molecular shape and branching | scispace.comresearchgate.net |

| 3D-MoRSE | - | 3D atomic arrangement | researchgate.net |

| GETAWAY | - | Molecular geometry, topology, and atomic weights | researchgate.net |

| WHIM | - | Overall molecular size, shape, and symmetry | researchgate.net |

Validation of Predictive Models for Catechin Derivatives

The development of robust and reliable QSAR models is a primary goal of computational studies on catechin derivatives. Once a model is built using the derived 3D descriptors, it must undergo rigorous validation to ensure its predictive power. nih.gov Validation is a critical step to confirm that the model is not a result of chance correlation and can be used to accurately predict the activity of new or untested compounds. academicjournals.org

Several statistical parameters are employed to validate the performance of QSAR models for flavonoids and catechin derivatives. These parameters assess the model's goodness-of-fit, stability, and predictive capability.

Internal Validation techniques assess the model's performance on the training set of compounds that were used to build it. Key metrics include:

Coefficient of Determination (r² or R²): This measures the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). Values closer to 1.0 indicate a better fit. scispace.comresearchgate.net

Standard Error of Calibration (SEC) and Standard Error of Validation (SEP): These represent the root mean square error of the calibration and validation sets, respectively. Lower values indicate a better model performance. academicjournals.org

Leave-one-out Cross-validation (Q²): This is a common internal validation technique where one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high Q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net

External Validation involves testing the model's ability to predict the activity of an external set of compounds that were not used in the model development.

Predictive R² (R²pred): This metric evaluates the predictive power of the model on an external test set. A high value suggests that the model can make accurate predictions for new compounds. researchgate.net

For instance, a QSAR model developed for the lipid peroxidation inhibitory effect of a series of flavonoids, including catechins, reported a high correlation coefficient (r = 0.935). scispace.com Another study on developing a calibration model for predicting catechin content using FT-NIR spectroscopy reported a high coefficient of correlation (r) of 0.91, with low standard errors for both calibration (SEC = 2.53%) and validation (SEP = 2.44%) sets. academicjournals.org

Table 2: Validation Parameters for Predictive QSAR Models

| Parameter | Description | Desired Value | Reference |

|---|---|---|---|

| r² or R² (Coefficient of Determination) | Goodness-of-fit of the model | Close to 1.0 | scispace.comresearchgate.net |

| SEC/SEP (Standard Error) | Error in calibration/prediction | Low | academicjournals.org |

| Q² (Cross-validated R²) | Internal predictive ability | High (e.g., > 0.5) | researchgate.net |

| R²pred (Predictive R²) | External predictive ability | High | researchgate.net |

These computational and theoretical approaches provide a powerful framework for understanding the structure-activity relationships of this compound and other related flavonoid compounds, paving the way for the rational design of new derivatives with potentially enhanced biological activities.

Biological Activity Profiles and Mechanistic Elucidation of 3,4 O,o Methylene + Catechin

Modulation of Cellular Redox Homeostasis

The flavan-3-ol (B1228485) structure, characteristic of catechins, is central to its ability to modulate the cellular redox environment. This is achieved through both direct interaction with reactive species and indirect influence on the cell's endogenous antioxidant systems.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging in In Vitro Models

The primary mechanism for the direct antioxidant activity of catechins is their function as free radical scavengers. mdpi.com This capacity is attributed to their polyphenolic structure, specifically the presence of phenolic hydroxyl (OH) groups on their aromatic rings. mdpi.com These groups can donate a hydrogen atom (an electron and a proton) to unstable reactive oxygen species (ROS), such as hydroxyl and superoxide radicals. mdpi.com In doing so, the catechin (B1668976) molecule neutralizes the ROS, terminating the radical chain reactions that can lead to cellular damage, particularly lipid peroxidation. mdpi.comnih.gov

Upon donating an electron, the catechin itself becomes a radical, but its aromatic structure allows for the delocalization and stabilization of the unpaired electron, making the resulting aroxyl radical relatively stable and non-reactive. mdpi.com The antioxidant potential of different catechins is largely dependent on the number and arrangement of these hydroxyl groups. nih.gov This direct scavenging is a fundamental property of the catechin backbone. mdpi.com

Influence on Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GPx)

Beyond direct scavenging, catechins exert indirect antioxidant effects by modulating the activity of the body's own defense systems. mdpi.comcabidigitallibrary.org This includes key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). japsonline.comjapsonline.com

Below is a summary of the observed effects of catechins on major antioxidant enzymes from various in vitro and non-human in vivo studies.

| Enzyme | Observed Effect of Catechin Treatment | Cellular Pathway Implication |

| Superoxide Dismutase (SOD) | Increased activity and gene expression. | Enhanced conversion of superoxide radicals to hydrogen peroxide. |

| Catalase (CAT) | Restored or increased activity. | Improved decomposition of hydrogen peroxide into water and oxygen. |

| Glutathione Peroxidase (GPx) | Restored or increased activity. | Enhanced reduction of hydrogen peroxide and lipid hydroperoxides. |

Impact on Oxidative Stress Markers in Non-Human Biological Systems

The antioxidant activities of catechins translate to a measurable reduction in oxidative stress markers in biological systems. One of the most significant effects is the inhibition of lipid peroxidation, the process by which free radicals damage lipids in cell membranes, leading to cellular injury. nih.gov By scavenging ROS, catechins can act as chain-breaking antioxidants, preventing the propagation of lipid radical reactions. nih.gov

In various non-human models, treatment with catechins has been shown to reduce the levels of malondialdehyde (MDA), a common biomarker for lipid peroxidation. Furthermore, catechins have been found to protect DNA from oxidative damage and cleavage in rat liver microsomes. mdpi.com

Anti-Inflammatory Signaling Pathway Modulation

Catechins have demonstrated significant anti-inflammatory properties by intervening in key signaling pathways that regulate the inflammatory response. This includes reducing the output of inflammatory signaling molecules and inhibiting the enzymes that produce them.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β) in Cell Cultures

A hallmark of the anti-inflammatory action of catechins is their ability to suppress the production of pro-inflammatory cytokines in immune cells like macrophages. Research has shown that (+)-catechin can ameliorate the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. nih.gov

This inhibition is often mediated by the downregulation of key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.govnih.gov Catechins can block the activation of NF-κB, which is a central regulator for the genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and Interleukin-1 beta (IL-1β). nih.gov By preventing NF-κB from translocating to the nucleus, catechins effectively turn down the inflammatory signaling cascade at a foundational level.

The table below summarizes findings on the inhibitory effects of catechins on cytokine production in cell culture models.

| Cytokine | Cell Model | Stimulant | Observed Effect of Catechin Treatment |

| TNF-α | BV-2 Microglia | LPS | Significant suppression of production. |

| IL-6 | BV-2 Microglia | LPS | Significant suppression of production. |

| IL-1β | Various | LPS | Reported inhibition in multiple models. |

Modulation of Inflammatory Enzyme Activities (e.g., COX, LOX, iNOS)

Catechins can also directly influence the enzymes responsible for producing inflammatory mediators. Key enzymes in this process include inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and Lipoxygenase (LOX). nih.govnih.gov

Overproduction of nitric oxide (NO) by iNOS is a common feature of inflammation. Studies have demonstrated that catechins can inhibit iNOS expression and subsequent NO generation in LPS-activated macrophages. nih.govnih.gov Similarly, catechins have been found to suppress the expression and activity of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins. nih.govnih.gov This dual inhibition of both iNOS and COX-2 is a significant aspect of their anti-inflammatory profile. nih.gov The mechanism often involves suppressing the transcriptional activation of the genes for these enzymes, partly through the aforementioned inhibition of NF-κB. nih.gov Some flavonoids have also shown the potential to act as dual inhibitors of both COX and LOX pathways. nih.gov

NF-κB Pathway Suppression and Downstream Gene Expression in Cellular Models

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various chronic diseases, including cancer. Research into the effects of catechins on NF-κB has shown that certain derivatives can modulate its activity. While direct studies on 3,4-O,O-Methylene-(+)-catechin are limited, the broader family of catechins has demonstrated the ability to suppress NF-κB activation. This is often achieved by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the translocation of NF-κB to the nucleus is prevented, leading to the downregulation of its target genes, which include those encoding for inflammatory cytokines and cell adhesion molecules. For instance, studies on other catechin compounds have shown a decrease in the expression of pro-inflammatory mediators like TNF-α and IL-6 in various cell models. The structural modification in this compound may influence its interaction with components of the NF-κB pathway, a hypothesis that warrants further investigation.

Antiproliferative and Chemopreventive Activities in In Vitro and Non-Human In Vivo Models

The potential of catechins and their derivatives to inhibit cancer cell growth is an area of intense research. These compounds have been shown to exert antiproliferative and chemopreventive effects through various mechanisms.

Cell Cycle Arrest and Apoptosis Induction in Cancer Cell Lines

The controlled progression of the cell cycle is fundamental to normal cell function, and its disruption is a hallmark of cancer. Some catechin derivatives have been found to induce cell cycle arrest at different phases, thereby preventing the proliferation of cancer cells. For example, studies on various cancer cell lines, such as colon and prostate cancer, have shown that certain catechins can arrest the cell cycle in the G1 or G2/M phase. This is often accompanied by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Furthermore, the induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Catechins have been reported to trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process. While specific data for this compound is not extensively available, the established pro-apoptotic and cell cycle-inhibitory effects of the broader catechin family provide a strong rationale for investigating this derivative in various cancer cell lines.

Mechanisms of Autophagy Regulation

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Its role in cancer is complex, as it can be both tumor-suppressive and tumor-promoting depending on the context. Some studies suggest that catechins can modulate autophagy in cancer cells. The specific impact of this compound on autophagic pathways remains to be elucidated and represents an important area for future research to understand its full spectrum of antiproliferative activities.

Inhibition of Angiogenesis and Metastasis in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several catechins have demonstrated anti-angiogenic properties by inhibiting key signaling molecules involved in this process, such as vascular endothelial growth factor (VEGF). By suppressing angiogenesis, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow.

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. The ability of some catechins to inhibit metastasis has been observed in preclinical models. This is attributed to their capacity to interfere with various steps of the metastatic cascade, including cell invasion, migration, and adhesion. Research into whether this compound shares these anti-angiogenic and anti-metastatic properties could reveal its potential as a comprehensive anticancer agent.

Antimicrobial Activities Against Pathogenic Microorganisms

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Natural compounds, including catechins, are being explored as potential sources of new antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Catechins have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms underlying their antibacterial effects are multifaceted and can include disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with bacterial nucleic acid synthesis. The structural characteristics of catechins, such as the presence of hydroxyl groups, are thought to be important for their antimicrobial action. The methylene (B1212753) bridge in this compound may alter its lipophilicity and interaction with bacterial cell walls, potentially influencing its antibacterial efficacy. Further studies are required to determine the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this specific compound against a range of pathogenic bacterial strains.

After a comprehensive search for scientific literature concerning the chemical compound "this compound," it has been determined that there is no available research data pertaining to the specific biological activities outlined in your request. The search yielded extensive information on related catechin compounds, such as (+)-catechin, (-)-epicatechin (B1671481) (EC), (-)-epigallocatechin (EGC), and particularly (-)-epigallocatechin-3-gallate (EGCG). However, no studies were found that specifically investigate the antifungal, antiviral, neuroprotective, or cardioprotective effects of the 3,4-O,O-methylene derivative of (+)-catechin.

The existing body of research focuses on the biological profiles of unmodified catechins and their galloylated or methylated forms. For instance, studies have detailed the antifungal properties of catechins against various yeasts and fungi, their mechanisms of viral inhibition, their potential to protect against neurodegeneration, and their beneficial effects on the cardiovascular system in non-human models. nih.govnih.govnih.govnih.govmefst.hrnih.govnih.govmdpi.commdpi.comresearchgate.netkarger.comscirp.orgmdpi.comnih.govresearchgate.netmdpi.comkarger.comresearchgate.net

Unfortunately, this extensive research on common catechins cannot be extrapolated to "this compound." The introduction of a methylene bridge to the 3,4-dihydroxy group on the B-ring represents a significant structural modification. Such a change would fundamentally alter the molecule's electronic properties, stereochemistry, and ability to interact with biological targets, such as enzymes and receptors. Therefore, its biological activity profile would be expected to differ significantly from its parent compound, (+)-catechin, or other related flavonoids.

Given the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the scientific literature, it is not possible to generate the requested article with scientific accuracy. Providing information on other catechins would not adhere to the specific constraints of your request and would be scientifically misleading.

Cardioprotective Effects in Non-Human Models

Myocardial Ischemia-Reperfusion Injury Mitigation

No information is available regarding the effects of this compound on mitigating myocardial ischemia-reperfusion injury.

Endothelial Function Enhancement

There are no studies detailing the impact of this compound on endothelial function.

Influence on Lipid Peroxidation in Cardiac Tissues

Research on the influence of this compound on lipid peroxidation in cardiac tissues could not be located.

Modulation of Metabolic Pathways and Enzyme Activities

Influence on Glucose Uptake and Insulin Signaling in Adipocytes and Myocytes

There is no available data on how this compound influences glucose uptake or insulin signaling in adipocytes and myocytes.

Inhibition of Key Enzymes in Carbohydrate and Lipid Metabolism (e.g., α-glucosidase, pancreatic lipase)

The inhibitory activity of this compound against enzymes such as α-glucosidase and pancreatic lipase has not been reported in the available literature.

Regulation of Hepatic Lipid Accumulation in Non-Human In Vivo Models

There are no in vivo studies available that investigate the role of this compound in the regulation of hepatic lipid accumulation.

Interactions with Biological Macromolecules

Protein Binding and Conformational Changes

Interaction with Enzymes and Receptors Relevant to Biological Activities

There is currently no specific information available in scientific literature detailing the interactions of 3,4-O,O-Methylene-(+)-catechin with specific enzymes or receptors. While studies on other catechins, such as epigallocatechin gallate (EGCG), have shown interactions with a variety of protein targets including enzymes and receptors, this information cannot be extrapolated to this compound without direct experimental evidence.

Spectroscopic and Calorimetric Studies of Protein-Ligand Interactions

No spectroscopic or calorimetric data from techniques such as fluorescence spectroscopy, circular dichroism, or isothermal titration calorimetry has been published that specifically characterizes the binding of this compound to proteins. Such studies are crucial for determining binding affinities, thermodynamic parameters, and conformational changes upon interaction, but this information is not available for this particular compound.

Impact on Protein Folding and Aggregation

There is no available research on the effects of this compound on the processes of protein folding and aggregation. The influence of other catechins on the aggregation of amyloidogenic proteins has been a subject of interest in the context of neurodegenerative diseases, but similar investigations have not been reported for this compound.

Nucleic Acid Interactions

Binding to DNA and RNA Sequences

Specific studies on the binding of this compound to DNA or RNA sequences have not been identified. Research into the interaction of other flavonoids with nucleic acids exists, but these findings are not directly applicable to this specific methylene-bridged catechin (B1668976) derivative.

Modulation of Gene Expression and Epigenetic Mechanisms

There is no published data on the ability of this compound to modulate gene expression or influence epigenetic mechanisms such as DNA methylation or histone modification. While the epigenetic effects of other green tea catechins are an active area of research, this information does not extend to this compound.

Membrane Interactions and Permeability

The interaction of "this compound" with biological membranes is a critical area of research for understanding its bioavailability and cellular mechanisms. However, direct studies focusing specifically on this derivative are limited. Therefore, this section draws upon research conducted on closely related catechin compounds to infer potential behaviors and characteristics. The amphiphilic nature of catechins, in general, suggests that the cell membrane is a likely target for their biological activities. mdpi.comresearchgate.net

Liposome (B1194612) and Artificial Membrane System Studies

Research on various tea catechins has demonstrated that their ability to incorporate into lipid bilayers is closely linked to their hydrophobicity. tandfonline.com For instance, catechins with a galloyl moiety, such as epicatechin gallate (ECg) and epigallocatechin gallate (EGCg), exhibit a higher affinity for lipid bilayers compared to their non-gallated counterparts like catechin (C), epicatechin (EC), and epigallocatechin (EGC). tandfonline.combiocrick.comchemfaces.com This suggests that the lipophilicity of the molecule is a key determinant of its interaction with the membrane. The presence of a methylene (B1212753) bridge in "this compound" likely increases its lipophilicity compared to the parent (+)-catechin, which could enhance its incorporation into liposomes.

Studies using liposome systems have shown that the amount of catechin incorporated into the lipid bilayer correlates with its partition coefficient in an n-octanol/PBS system. tandfonline.com Furthermore, the interaction is not merely passive incorporation; some catechins can perturb the membrane structure. tandfonline.com For example, a semisynthetic catechin derivative, 3,4,5-Trimethoxybenzoate of catechin (TMBC), has been shown to embed between phospholipid molecules in liposomes, leading to the formation of distinct domains within the bilayer. nih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another widely used in vitro model to predict passive intestinal absorption. creative-biolabs.comnih.gov This assay measures a compound's ability to diffuse across a lipid-infused artificial membrane. evotec.comsigmaaldrich.com Studies on various flavonoids have utilized PAMPA to assess their permeability. mdpi.com For catechins, permeability has been shown to be influenced by factors such as the presence of a galloyl group, which can decrease skin permeability. biocrick.comchemfaces.com While no specific PAMPA data for "this compound" has been reported, it is plausible that its increased lipophilicity could lead to moderate to high permeability in such an assay, a characteristic often associated with good oral absorption. nih.gov

Table 1: Partition Coefficients and Liposome Incorporation of Various Catechins This table presents data on related catechin compounds to infer the potential behavior of this compound. Data is illustrative and based on findings from cited research.

| Compound | Partition Coefficient (K_b) in n-octanol/PBS | Amount Incorporated into Liposomes (nmol) | Reference |

| Epicatechin gallate (ECg) | 23.9 ± 0.3 | High | tandfonline.com |

| Epigallocatechin gallate (EGCg) | 16.0 ± 0.2 | Moderate-High | tandfonline.com |

| Epicatechin (EC) | 1.4 ± 0.2 | Low | tandfonline.com |

| Epigallocatechin (EGC) | 0.5 ± 0.1 | Very Low | tandfonline.com |

Influence on Cellular Membrane Fluidity and Integrity

The interaction of catechins with cell membranes can lead to significant alterations in membrane fluidity and integrity, which in turn can affect various cellular processes. mdpi.com

Studies on the semisynthetic catechin derivative, 3,4,5-Trimethoxybenzoate of catechin (TMBC), have provided detailed insights into these effects. Using techniques like differential scanning calorimetry and X-ray diffraction on model membranes, researchers found that TMBC perturbs the thermotropic gel to liquid-crystalline phase transition of phospholipids. mdpi.comresearchgate.net It decreases the thickness of the bilayer and alters the hydrogen bonding pattern in the interfacial region. mdpi.com In the liquid crystalline phase, TMBC has been observed to increase membrane fluidity. researchgate.net This modification of the physical properties of the bilayer could be a key part of the mechanism behind the biological activities of catechins. mdpi.com

Fluorescence polarization measurements using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly employed to assess changes in membrane fluidity. nih.gov In studies with TMBC and anionic phospholipid membranes, the presence of the catechin derivative caused a broadening of the gel-to-liquid-crystalline phase transition, indicating an alteration of membrane fluidity. nih.gov

Research on epigallocatechin-3-gallate (EGCG) has also shown that it can interact with cell membranes and decrease their fluidity in certain cancer cell lines. cytothesis.us This effect was linked to a reduction in the membrane content of unsaturated fatty acids. cytothesis.us Furthermore, EGCG can induce membrane disruption at high concentrations and cause the aggregation of liposomes. acs.org

The structural characteristics of "this compound" suggest it would also interact with and potentially alter the fluidity of cellular membranes. Its increased lipophilicity, compared to (+)-catechin, might facilitate its insertion into the lipid bilayer, where it could disrupt the packing of phospholipid acyl chains. The extent and nature of this effect would depend on its specific orientation and location within the membrane, which remains to be determined through direct experimental studies.

Table 2: Effects of Catechin Derivatives on Membrane Properties This table summarizes findings on the influence of related catechin compounds on the physical properties of membranes, providing a basis for postulating the effects of this compound.

| Compound | Model System | Technique(s) | Observed Effect(s) | Reference |

| 3,4,5-Trimethoxybenzoate of catechin (TMBC) | Phosphatidylglycerol & Phosphatidylserine Bilayers | DSC, X-ray Diffraction, IR Spectroscopy, Fluorescence Polarization | Perturbs phase transition, decreases bilayer thickness, promotes immiscibility, alters H-bonding, increases fluidity in liquid-crystalline phase. | mdpi.comresearchgate.netnih.gov |

| Epigallocatechin-3-gallate (EGCG) | LNCaP Prostate Cancer Cells | Electron Spin Resonance, Fatty Acid Analysis | Decreased membrane fluidity, reduced unsaturated fatty acid content. | cytothesis.us |

| Epigallocatechin-3-gallate (EGCG) | DMPC Monolayers/Bilayers | Langmuir Monolayers, MD Simulations | Accumulates at lipid ester region, induces lipid condensation, displaces water molecules. | acs.org |

| Tea Catechins (EC, EGC, ECg, EGCg) | Egg PC Liposomes | Fluorescence Spectroscopy (2-AS, 12-AS probes) | Galloylated catechins (ECg, EGCg) perturbed the membrane surface structure. | tandfonline.comtandfonline.com |

Pharmacokinetics and Pharmacodynamics of this compound in Non-Human Biological Systems

Following extensive research, no specific data was found for the chemical compound “this compound” regarding its pharmacokinetics and pharmacodynamics in non-human biological systems. The scientific literature available through the performed searches details the metabolic pathways, distribution, and enzymatic interactions of related catechin compounds, such as (+)-catechin, 3-O-methyl-(+)-catechin, epigallocatechin gallate (EGCG), and other derivatives. However, there is a lack of specific studies on the absorption, distribution, metabolism, excretion (ADME), and enzymatic biotransformation of this compound itself.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for this specific compound based on the available information. Generating content on the specified topics would require extrapolating data from related but distinct molecules, which would violate the instruction to focus solely on this compound.

Pharmacokinetics and Pharmacodynamics of 3,4 O,o Methylene + Catechin in Non Human Biological Systems

Enzymatic Biotransformation by Cytochrome P450 and Phase II Enzymes

Contribution of UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)

There is no specific information available in the current scientific literature regarding the metabolism of 3,4-O,O-Methylene-(+)-catechin by UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) in non-human biological systems.

In the broader context of catechin (B1668976) metabolism, UGTs and SULTs are known to play a crucial role in the biotransformation of catechins and their metabolites. For instance, studies on common tea catechins like (-)-epigallocatechin-3-gallate (EGCG) have shown that they undergo extensive glucuronidation and sulfation in the liver and intestines researchgate.net. These phase II metabolic reactions increase the water solubility of the catechins, facilitating their excretion from the body researchgate.net. The specific UGT and SULT isoenzymes involved in the metabolism of various catechins have been identified, with research indicating that the structural characteristics of each catechin influence its affinity for these enzymes nih.govacs.orgnih.gov. However, without specific studies on this compound, it is not possible to determine which UGT and SULT isoforms would be responsible for its metabolism or the extent of this metabolic pathway.

Influence on Drug-Metabolizing Enzyme Expression and Activity

There is no specific data available on the influence of this compound on the expression and activity of drug-metabolizing enzymes in non-human models.

Research on other catechins, particularly those found in green tea, has demonstrated that they can modulate the activity of various drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes frontiersin.orgualberta.caresearchgate.netthieme-connect.de. For example, some catechins have been shown to inhibit the activity of CYP1A2, CYP2C9, and CYP3A4 in human liver microsomes ualberta.caresearchgate.net. The galloylated catechins, in particular, appear to be more potent inhibitors than their non-galloylated counterparts ualberta.caresearchgate.net. The potential for catechins to influence these enzymes raises considerations about possible interactions with other drugs that are metabolized by the same pathways frontiersin.orgthieme-connect.de. The specific structural features of this compound, namely the methylene (B1212753) bridge at the 3 and 4 positions of the catechol group, would likely alter its interaction with these enzymes compared to naturally occurring catechins. However, without experimental data, any potential effects remain speculative.

Bioavailability and Systemic Exposure in Pre-clinical Models

Specific studies detailing the bioavailability and systemic exposure of this compound in pre-clinical models could not be identified in the available literature.

There is no information available regarding the factors that influence the systemic exposure and bioavailability of this compound in animal models.

For catechins in general, factors such as their chemical structure, susceptibility to metabolism, and interaction with intestinal transporters significantly impact their bioavailability nih.govresearchgate.net. The bioavailability of many catechins is known to be low, with a substantial portion not being absorbed in the small intestine and instead passing to the colon where they are metabolized by gut microbiota nih.govmdpi.com.

No comparative bioavailability studies between this compound and unmodified (+)-catechin were found in the scientific literature.

Such studies are crucial for understanding how structural modifications, like the introduction of a methylene bridge, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, studies comparing the bioavailability of different naturally occurring catechins have shown significant variations. For example, (-)-epicatechin (B1671481) has been found to have higher bioavailability than (+)-catechin in rats nih.gov. Furthermore, methylation of catechins has been shown to impact their bioavailability nih.gov. A comparative study would be necessary to determine if the 3,4-O,O-methylene group enhances or diminishes the bioavailability of the parent catechin.

Structure-Activity Relationships in Pharmacodynamic Responses

There is a lack of specific research on the structure-activity relationships of this compound in pharmacodynamic responses in non-human models.